molecular formula C14H21ClN2O B3945380 3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide

3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide

Cat. No.: B3945380
M. Wt: 268.78 g/mol
InChI Key: APYZFXCTLGOFNE-UHFFFAOYSA-N
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Description

3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide is an amide derivative characterized by a propanamide backbone substituted with a butyl(methyl)amino group and a 3-chlorophenyl moiety. Its molecular formula is C₁₄H₂₁ClN₂O, with a molecular weight of 268.78 g/mol. The compound’s structure combines a hydrophobic butyl chain, a methylamino group, and a chlorinated aromatic ring, which collectively influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c1-3-4-9-17(2)10-8-14(18)16-13-7-5-6-12(15)11-13/h5-7,11H,3-4,8-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYZFXCTLGOFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCC(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 3-chlorobenzoic acid and 3-aminopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the amide bond.

    Introduction of the Butyl(methyl)amino Group: The resulting intermediate is then reacted with butylamine and methylamine under suitable conditions to introduce the butyl(methyl)amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Aromatic Ring Substitution Patterns

Compound Name Aromatic Substituent Key Biological Activity Reference
3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide 3-chlorophenyl Hypothesized antimicrobial*
3-chloro-N-(3-chlorophenyl)propanamide 3-chlorophenyl High antimicrobial activity
3-chloro-N-(4-methoxyphenyl)propanamide 4-methoxyphenyl Moderate antimicrobial
N-(3-chloro-4-fluorophenyl)propanamide 3-chloro-4-fluorophenyl Enhanced pharmacokinetic profile

Key Observations :

  • The 3-chlorophenyl group in the target compound and its analogs (e.g., ) is associated with antimicrobial activity, likely due to increased electrophilicity and membrane disruption.
  • Substitutions like 4-methoxy reduce lipophilicity, diminishing antimicrobial potency compared to chlorinated derivatives .
  • Dual halogenation (e.g., 3-chloro-4-fluoro in ) enhances metabolic stability and target affinity, suggesting that additional halogen atoms could improve the target compound’s efficacy.

Alkyl Chain Modifications and Pharmacokinetics

Table 2: Impact of Alkyl/Amino Group Variations

Compound Name Alkyl/Amino Group Key Property Reference
3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide Butyl(methyl)amino Moderate lipophilicity
Propanamide, N-ethyl-N-(3-chlorophenyl) Ethyl-methylamino High bioavailability
3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide Methoxy-phenylbutyl Extended half-life

Key Observations :

  • The butyl(methyl)amino group in the target compound likely balances solubility and membrane permeability, whereas shorter chains (e.g., ethyl in ) may improve absorption but reduce tissue retention.
  • Bulky substituents like methoxy-phenylbutyl () prolong half-life but may hinder target binding due to steric effects.

Functional Group Contributions to Reactivity

Table 3: Functional Group Comparisons

Compound Name Functional Group Notable Reactivity Reference
3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide Secondary amine, amide Base-catalyzed hydrolysis
N-{3-[(2-bromoacetyl)amino]phenyl}-3-phenylpropanamide Bromoacetyl Covalent protein modification
N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide Benzylsulfonyl Electrophilic sulfonation

Key Observations :

  • The secondary amine in the target compound may participate in hydrogen bonding, whereas bromoacetyl () or sulfonyl () groups enable irreversible target binding.
  • The absence of strongly electrophilic groups in the target compound suggests reversible interactions, which could be advantageous for reducing off-target toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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